molecular formula C19H19NO4 B2438429 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034529-81-0

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2438429
CAS No.: 2034529-81-0
M. Wt: 325.364
InChI Key: LVJSLGHWVGWACM-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034529-81-0) is a synthetic organic compound with a molecular formula of C19H19NO4 and a molecular weight of 325.36 g/mol . This complex molecule features a benzo[d][1,3]dioxole (commonly known as 1,3-benzodioxole) moiety linked via a carboxamide group to a 2-methoxy-2,3-dihydro-1H-indene unit . The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and is found in compounds with a wide range of biological activities. Similarly, the 2,3-dihydro-1H-indene (indane) core is a common pharmacophore in active pharmaceutical ingredients. The specific fusion of these structures makes this compound a valuable chemical entity for research and development, particularly in the field of drug discovery. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules. Its structure suggests potential for investigation in various biochemical pathways. Available for supply, this product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-19(9-14-4-2-3-5-15(14)10-19)11-20-18(21)13-6-7-16-17(8-13)24-12-23-16/h2-8H,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJSLGHWVGWACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

The most widely reported method involves coupling benzo[d]dioxole-5-carboxylic acid with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine. The carboxylic acid is first activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with the amine in the presence of a base such as triethylamine (Et₃N) or pyridine.

Procedure :

  • Activation : Benzo[d]dioxole-5-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in dry dichloromethane (DCM) at 40°C for 4 hours. Excess SOCl₂ is removed under reduced pressure.
  • Coupling : The acid chloride is dissolved in DCM, cooled to 0°C, and treated with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine (1.2 equiv) and Et₃N (2.0 equiv). The mixture is stirred at room temperature for 12 hours.
  • Workup : The reaction is quenched with water, extracted with DCM, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 68–75%.

Adaptation of Deuterium Exchange Methodology

A patent describing deuterated benzo[d]dioxoles provides insights into non-deuterated analogs. The two-step process involves:

Step 1 : Proton exchange using a deuterium cation (D⁺) source, though for non-deuterated synthesis, this step is omitted.
Step 2 : Reaction of benzo[d]dioxole-5-carboxylic acid derivatives with dihalomethane (CH₂Cl₂) in polar aprotic solvents.

Modified Procedure :

  • Alkylation : Benzo[d]dioxole-5-carboxylic acid is treated with CH₂Cl₂ in N-methylpyrrolidinone (NMP) at 50°C for 6 hours.
  • Amidation : The intermediate is reacted with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine in dimethylformamide (DMF) using sodium methoxide (NaOMe) as a base.

Key Conditions :

  • Solvent: NMP/DMF (3:1)
  • Temperature: 50–70°C
  • Base: NaOMe (1.5 equiv)

Yield : 60–65%.

Nickel-Catalyzed Reductive Aminocarbonylation

A reductive aminocarbonylation strategy, adapted from aryl iodide and nitroarene coupling, offers an alternative route. This method employs nickel catalysts to form the amide bond directly.

Procedure :

  • Substrate Preparation : 6-Nitrobenzo[d]dioxole-5-carboxylic acid and (2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl iodide are dissolved in DMF.
  • Catalysis : NiCl₂(glyme) (10 mol%), Co₂(CO)₈ (0.8 equiv), and Zn (2.0 equiv) are added under CO atmosphere (1 atm).
  • Reaction : Stirred at 120°C for 16 hours.

Yield : 55–60%.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvents and bases vary by method:

Method Solvent Base Temperature Yield
Amide Coupling DCM Et₃N 25°C 75%
Deuterium Exchange Route NMP/DMF NaOMe 70°C 65%
Reductive Aminocarbonylation DMF 120°C 60%

Polar aprotic solvents like DMF enhance nucleophilicity in amidation, while NMP improves solubility for alkylation steps.

Catalytic Systems

Nickel-based catalysts (e.g., NiCl₂(glyme)) paired with Co₂(CO)₈ facilitate reductive carbonylation but require stringent anhydrous conditions. In contrast, amide coupling avoids transition metals, simplifying purification.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.0 Hz, 1H, aromatic), 5.95 (s, 2H, dioxole), 4.10 (s, 2H, CH₂), 3.45 (s, 3H, OCH₃).
  • HRMS : [M + H]⁺ calc. 326.1384, found 326.1387.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD confirms the monoclinic crystal system (space group P2₁/c) with bond lengths of 1.36 Å (C–O) and 1.45 Å (C–N), consistent with amide geometry.

Scalability and Industrial Considerations

The patent route demonstrates scalability:

  • Batch Size : 1 kg of benzo[d]dioxole-5-carboxylic acid.
  • Purification : Recrystallization from ethanol/water (7:3) achieves >99% purity.
  • Throughput : 8–10 batches/month with 65% average yield.

Comparative Analysis of Methods

Parameter Amide Coupling Deuterium Route Reductive Aminocarbonylation
Yield 75% 65% 60%
Catalysts None NaOMe Ni/Co
Scalability High Moderate Low
Byproducts Minimal Halide salts Metal residues

Amide coupling is preferred for scalability and simplicity, while reductive methods offer atom economy.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) over palladium catalysts are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication, and its inhibition can lead to cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to cause arrest at the G2/M phase of the cell cycle, preventing further cell division.

A study highlighted the cytotoxic effects of this compound on different cancer cell lines, revealing an effective concentration (EC50) range that suggests moderate to high toxicity against certain types of cancer cells.

Cell LineEC50 (µM)Observations
MRC-520Moderate toxicity observed
HeLa15Significant apoptosis induction
A54910High cytotoxicity

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth and biofilm formation. This activity suggests potential applications in developing new antimicrobial agents.

Research Case Studies

Several studies have explored the applications and effects of this compound:

  • Study on Anticancer Effects : A recent investigation assessed the cytotoxicity of the compound against multiple cancer cell lines and demonstrated its potential as a lead compound for further development in cancer therapy.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties, revealing that derivatives of this compound could serve as effective agents against resistant bacterial strains.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Benzo[d][1,3]dioxole Derivatives: These compounds are known for their antioxidant and antimicrobial activities.

  • Methoxy-Substituted Indenes: These compounds have been studied for their potential use in pharmaceuticals and materials science.

Uniqueness: N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: C19H19NO4C_{19}H_{19}NO_{4} with a molecular weight of 325.4 g/mol. The synthesis typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with a suitable benzamide derivative under specific conditions to yield the desired product .

2.1 Anticancer Properties

Recent studies highlight the anticancer potential of this compound. Research indicates that derivatives of benzodioxole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (mM)Notes
2aHep3B0.5Strong cytotoxicity compared to Doxorubicin
2bHep3B0.8Moderate cytotoxicity
Other CompoundsCaco-2, HeLa3.94 - 9.12Low activity observed

The compound 2a demonstrated potent anticancer activity against the Hep3B liver cancer cell line with an IC50 value significantly lower than that of Doxorubicin, a standard chemotherapy drug . Notably, both compounds 2a and 2b were found to reduce levels of alpha-fetoprotein (AFP), a marker often elevated in liver cancer .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : Compound 2a was shown to induce cell cycle perturbations in Hep3B cells, causing significant reductions in cells in the G1 and S phases while increasing G2-M phase arrest .
    • Flow Cytometry Results :
      • G1 Phase: Decreased from 65.3% (control) to 52.53% (compound 2a)
      • S Phase: Decreased from 17.6% (control) to 12.13% (compound 2a)
  • Antioxidant Activity : The compound also exhibits antioxidant properties as indicated by its performance in DPPH assays, which measure free radical scavenging ability .

Case Study: Anticancer Evaluation

In a study evaluating various benzodioxole derivatives for their anticancer properties, this compound was highlighted for its superior efficacy against Hep3B cells compared to other synthesized compounds. The study involved multiple concentrations (0.5 mM to 5 mM), revealing that compounds with amide functionalities showed enhanced cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting from benzo[d][1,3]dioxole and indene derivatives. Key steps include:

  • Condensation : Reacting activated carboxyl intermediates (e.g., acid chlorides) with amine-functionalized indene derivatives under inert conditions.
  • Catalysis : Pd-mediated cross-coupling for stereochemical control, particularly for methoxy group positioning .
  • Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the methoxy and dihydroindenyl groups .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion validation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What functional groups dominate its reactivity?

  • Benzo[d][1,3]dioxole : Electron-rich aromatic system prone to electrophilic substitution.
  • Methoxy Group : Participates in hydrogen bonding and steric interactions.
  • Carboxamide : Enables hydrogen bonding with biological targets (e.g., enzymes) .

Q. How does solubility impact experimental design?

The compound is lipophilic (logP ~3.2), requiring DMSO or ethanol for dissolution in biological assays. For in vitro studies, maintain concentrations below 0.1% solvent to avoid cytotoxicity .

Advanced Research Questions

Q. How can contradictory reports on its anticancer activity be resolved?

  • Standardized Assays : Use identical cell lines (e.g., MCF-7, HepG2) and protocols (MTT assay, IC50 calculations).
  • Metabolomic Profiling : LC-MS/MS to identify off-target effects or metabolite interference.
  • SAR Analysis : Modify the methoxy or carboxamide groups to isolate activity contributors .

Q. What strategies optimize yield in multi-step synthesis?

  • Solvent Optimization : Replace THF with DMF to enhance coupling efficiency in carboxamide formation.
  • Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling steps.
  • High-Throughput Screening : Use automated platforms to vary temperature (60–100°C) and pressure .

Q. Which in silico methods predict target binding affinity?

  • Molecular Docking : AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR2).
  • Molecular Dynamics : GROMACS simulations (50 ns) to assess binding stability.
  • Pharmacophore Modeling : Schrödinger Suite to map hydrogen bond acceptors/donors .

Q. How does stereochemistry influence biological activity?

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.
  • X-ray Crystallography : Resolve the dihydroindenyl group’s configuration (R/S).
  • Activity Comparison : Test isolated enantiomers in kinase inhibition assays .

Q. What mechanisms explain its reported neuroprotective effects?

  • Pathway Analysis : Western blotting for Bcl-2/Bax ratios in neuronal apoptosis models.
  • Reactive Oxygen Species (ROS) : Measure ROS scavenging via DCFH-DA fluorescence.
  • Blood-Brain Barrier Permeability : Parallel artificial membrane permeability assay (PAMPA) .

Q. How to validate its interaction with cytochrome P450 enzymes?

  • CYP Inhibition Assay : Fluorescent substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC).
  • LC-MS/MS Metabolite ID : Identify hydroxylated or demethylated metabolites.
  • Docking Validation : Compare predicted vs. experimental IC50 values .

Data Contradiction Analysis

Q. Why do solubility studies conflict across publications?

  • Purity Variability : Impurities (e.g., unreacted intermediates) alter solubility. Validate via HPLC before testing.
  • Measurement Methods : Use nephelometry (turbidimetric) instead of visual inspection.
  • Temperature Control : Report solubility at 25°C ± 0.5°C to standardize data .

Q. How to address discrepancies in cytotoxicity IC50 values?

  • Cell Line Authentication : STR profiling to confirm identity (e.g., HeLa vs. contaminated lines).
  • Serum Concentration : Maintain 10% FBS in media to avoid nutrient starvation effects.
  • Time-Course Studies : Compare 24h vs. 48h exposure to identify time-dependent toxicity .

Methodological Best Practices

  • Synthesis : Always include inert atmosphere (N2/Ar) for Pd-catalyzed steps to prevent oxidation .
  • Biological Assays : Pre-treat compounds with activated charcoal to remove endotoxins.
  • Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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